molecular formula C13H14N6O2 B3010956 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide CAS No. 2034371-74-7

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide

Cat. No.: B3010956
CAS No.: 2034371-74-7
M. Wt: 286.295
InChI Key: OCABGSQYKQMJHI-UHFFFAOYSA-N
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Description

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is a synthetically designed heterocyclic compound of significant interest in medicinal chemistry and antimicrobial research. This molecule features a complex structure comprising a 6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine head group linked to a 1H-pyrrole acetamide tail. The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a recognized pharmacophore in drug discovery, known for its potential to interact with diverse biological targets. Compounds based on this core structure have been investigated as novel therapeutic agents, particularly against infectious diseases. This compound is specifically offered as a high-quality research chemical to facilitate scientific investigation. Its primary research application resides in the exploration and development of new antiparasitic agents, specifically for the treatment of cryptosporidiosis. Structural analogs of this compound, which share the triazolopyridazine head group, have demonstrated potent in vitro activity against Cryptosporidium parvum , with some lead compounds exhibiting low micromolar efficacy (EC50 = 0.17 μM) . Cryptosporidiosis is a life-threatening diarrheal disease, particularly for children and immunocompromised individuals, and the current treatment options are limited . Researchers are utilizing this compound and its analogs to establish structure-activity relationships (SAR), with the goals of enhancing potency against the parasite and mitigating potential off-target effects, such as affinity for the hERG ion channel . Applications: This chemical is intended for use in biochemical research, hit-to-lead optimization campaigns, and mechanism of action studies. It serves as a key intermediate for the synthesis of novel analogs and as a reference standard in phenotypic screening assays. Important Notice: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or veterinary use. It is not intended for human consumption. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O2/c1-21-13-5-4-10-15-16-11(19(10)17-13)8-14-12(20)9-18-6-2-3-7-18/h2-7H,8-9H2,1H3,(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCABGSQYKQMJHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)CN3C=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique structural combination of a methoxy-substituted triazolo-pyridazine core linked to a pyrrole moiety, which may enhance its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N6OC_{13}H_{14}N_{6}O, with a molecular weight of approximately 258.29 g/mol. The presence of the triazole and pyridazine rings contributes to its structural diversity and potential biological activity.

Biological Activity Overview

Research indicates that compounds containing triazolo and pyridazine rings exhibit significant biological activities, including:

  • Antitumor Activity : Similar compounds have shown efficacy against various cancer cell lines. For instance, derivatives of triazolo-pyridazine have been evaluated for their cytotoxic effects against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. One study reported an IC50 value of 0.83 μM for a related compound against A549 cells .
  • Antimicrobial Properties : The structural features of triazoles often correlate with antimicrobial activity. Compounds with similar scaffolds have demonstrated effectiveness against various bacterial strains and fungi.
  • Kinase Inhibition : Compounds with triazolo-pyridazine structures have been investigated as potential kinase inhibitors. For example, certain derivatives have been shown to inhibit c-Met kinase at nanomolar concentrations, indicating their potential as therapeutic agents in cancer treatment .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Anticancer Studies : A series of triazolo-pyridazine derivatives were synthesized and tested for their anticancer properties. Compound 22i exhibited significant anti-tumor activity with IC50 values against A549 (0.83 μM), MCF-7 (0.15 μM), and HeLa (2.85 μM) cells . These findings suggest that modifications in the structure can lead to enhanced potency.
  • Kinase Inhibition : Research on related compounds has demonstrated their ability to selectively inhibit kinases involved in tumor progression. For instance, a derivative was reported to inhibit ALK5 with an IC50 value of 0.013 μM, showcasing the potential for developing targeted therapies .
  • Antimicrobial Activity : Structural analogs have been tested for antimicrobial efficacy, revealing promising results against resistant bacterial strains and fungi.

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of compounds structurally similar to this compound:

Compound NameStructure FeaturesBiological Activity
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazineChlorine substitution on triazoleAntimicrobial
SLU-2633Triazolopyridazine coreAntiparasitic against Cryptosporidium parvum
Compound 22iTriazolo-pyridazine derivativeAntitumor activity against A549 and MCF-7

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 6-Methoxy, 2-(1H-pyrrol-1-yl)acetamide C₁₄H₁₅N₇O₂* ~337.32* Pyrrole substituent, compact structure
Compound [1] 6-Methoxy, N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide C₁₉H₂₁N₇O₂ 379.42 Bulky benzimidazole group, longer alkyl chain
Compound [2] 6-Methoxy, N-[4-(4-pyridinyl)thiazol-2-yl]butanamide C₁₉H₁₈N₈O₂S ~442.48† Thiazol-pyridinyl group, sulfur atom
Compound [6] 6-Ethoxy, 2-(2-oxobenzoxazol-3-yl)acetamide C₁₇H₁₆N₆O₄* ~368.35* Ethoxy group, benzoxazolone ring
Compound [8] 6-(Thiophen-2-yl), 2-(6-oxopyridazinyl)acetamide C₁₆H₁₃N₇O₂S 367.40 Thiophene substituent, oxopyridazine moiety

*Hypothetical values inferred from structural analogs.
†Calculated from formula.

Key Observations:

The ethoxy group in ’s compound may increase lipophilicity compared to the target’s methoxy, affecting pharmacokinetics .

Functional Group Impact :

  • Methoxy vs. Ethoxy : Methoxy groups (target, ) generally improve metabolic stability over ethoxy due to reduced steric hindrance .
  • Heterocyclic Moieties : Thiophene () and pyrrole (target) are electron-rich, but thiophene’s sulfur atom may confer distinct binding interactions .

Molecular Weight and Bioavailability :

  • The target compound’s lower molecular weight (~337 g/mol) compared to (379 g/mol) suggests better compliance with Lipinski’s rule of five, favoring oral bioavailability .

Synthetic Considerations :

  • highlights that triazolopyridazines are synthesized via annulation of triazole rings onto azine derivatives, a method likely applicable to the target compound .

Notes

  • Molecular formulas and weights for the target and compounds are inferred due to absent data in the evidence.
  • Biological activity hypotheses are based on structural analogs; experimental validation is required.
  • The diversity of substituents in triazolopyridazines underscores the need for systematic structure-activity relationship (SAR) studies.

Q & A

Q. How to establish structure-activity relationships (SAR) for derivatives?

  • Methodology : Synthesize analogs with substitutions at the triazolo-pyridazine (e.g., halogenation) and pyrrole (e.g., N-alkylation) moieties. Test in parallel against biological targets (e.g., cancer cell lines). Use multivariate analysis (PCA) to correlate structural features with activity .

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